Quizartinib is classified as an antineoplastic agent and protein kinase inhibitor. It falls under several chemical categories, including amides, heterocyclic compounds, and sulfur compounds, with a specific focus on its action against FLT3 mutations that are prevalent in a significant subset of AML cases .
The synthesis of quizartinib involves complex organic chemistry techniques aimed at constructing its unique molecular structure. The compound is synthesized through a multi-step process that includes:
The synthetic pathway has been described in detail in patent literature, which outlines the specific reagents and conditions required for each step .
Quizartinib has a complex molecular structure characterized by its chemical formula and an average molecular weight of approximately 560.67 g/mol. The detailed structure includes:
The structural representation can be depicted using various chemical drawing software, illustrating the arrangement of atoms and functional groups critical to its activity .
Quizartinib acts primarily through its inhibition of FLT3 kinase activity. The key chemical reaction involves the binding of quizartinib to the ATP-binding site of FLT3, preventing autophosphorylation, which is essential for FLT3 signaling pathways that promote cell proliferation. This inhibition leads to decreased downstream signaling and ultimately induces apoptosis in FLT3-dependent leukemic cells .
The mechanism of action of quizartinib is centered on its role as a selective inhibitor of FLT3. Upon administration, quizartinib binds to the ATP-binding pocket of the FLT3 receptor with high affinity, blocking its activation. This results in:
Clinical studies have demonstrated that quizartinib effectively reduces the risk of death in patients with FLT3-ITD positive AML when used in combination therapy .
Quizartinib monohydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation into oral dosage forms suitable for patient administration.
Quizartinib's primary application lies in oncology, particularly for treating acute myeloid leukemia characterized by FLT3 mutations. Its efficacy has been established through various clinical trials, showing improved outcomes in patients with relapsed or refractory disease. Additionally, ongoing research is exploring its potential applications in other hematologic malignancies and solid tumors where FLT3 plays a role .
FLT3-ITD mutations represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25% of newly diagnosed adult cases [1] [5]. These internal tandem duplications within the juxtamembrane domain (JMD) of the FMS-like tyrosine kinase 3 (FLT3) receptor trigger constitutive activation of the tyrosine kinase independent of its natural ligand (FLT3L) [2] [5]. This ligand-independent dimerization results in persistent activation of downstream pro-survival and proliferative pathways, including:
The resultant biological impact includes impaired hematopoietic differentiation, increased genomic instability, and suppression of mitochondrial apoptosis pathways [5] [8]. Clinically, FLT3-ITD–positive AML presents with aggressive disease phenotypes characterized by high leukocyte counts, increased bone marrow blast percentages, and shorter remission durations [2] [5]. Compared to wild-type FLT3 AML, FLT3-ITD confers significantly worse overall survival (median OS: 15.1 months vs not reached) and higher relapse rates (>50% within 2 years) due to its role in maintaining leukemia stem cell populations [4] [5] [7].
Table 1: Key Signaling Pathways Dysregulated by FLT3-ITD Mutations
Pathway | Biological Consequence | Clinical Impact |
---|---|---|
STAT5 | Blocked myeloid differentiation, Enhanced survival | Chemoresistance, Relapse |
PI3K/AKT/mTOR | Suppressed apoptosis, Metabolic reprogramming | Rapid proliferation, Therapy resistance |
RAS/MAPK | Uncontrolled proliferation | High tumor burden, Leukocytosis |
The FLT3 receptor is a Class III receptor tyrosine kinase with critical regulatory domains: an extracellular ligand-binding domain, a transmembrane domain, a juxtamembrane domain (JMD), and two intracellular tyrosine kinase domains (TKD1 and TKD2) [5] [8]. ITD mutations occur primarily within the JMD (amino acids 591–599), with duplication lengths ranging from 3 to >400 nucleotides [3] [6]. These duplications cause:
Quizartinib monohydrochloride is a highly selective, second-generation Type II FLT3 inhibitor designed to target the unique structural alterations induced by ITD mutations [5] [10]. Unlike Type I inhibitors (e.g., midostaurin, gilteritinib) that bind the active kinase conformation, quizartinib interacts with the hydrophobic back pocket of the inactive DFG-out conformation of FLT3 [8] [10]. This binding mode involves:
Quizartinib demonstrates picomolar affinity for wild-type FLT3 (Kd = 1.8 nM) and maintains potent inhibition against FLT3-ITD, though with approximately 10-fold reduced affinity compared to wild-type [5] [10]. Its major active metabolite, AC886, exhibits comparable binding kinetics and contributes significantly to sustained FLT3 inhibition [10]. Resistance primarily emerges via kinase domain mutations, particularly at the "gatekeeper" residue F691L and activation loop residues D835 and Y842, which impair drug binding through steric hindrance or stabilization of active kinase conformations [8].
Table 2: Common FLT3 Resistance Mutations to Quizartinib
Mutation Site | Structural Mechanism | Prevalence in Relapse |
---|---|---|
F691L (Gatekeeper) | Steric interference with drug binding | 25-30% |
D835V/Y/F (Activation loop) | Stabilization of active kinase conformation | 20-25% |
Y842C/H (Activation loop) | Altered ATP-binding pocket geometry | 10-15% |
The allelic ratio (mutant/wild-type FLT3) and ITD insertion site are established prognostic biomarkers in AML. Patients with high allelic ratios (≥0.5) exhibit significantly worse outcomes than those with low ratios (<0.5) [3] [6]. Recent evidence positions FLT3-ITD as a dynamic predictive biomarker for response to FLT3 inhibitors:
Table 3: Biomarker-Guided Clinical Outcomes with Quizartinib
Biomarker Profile | Therapeutic Impact | Survival Outcome (Quizartinib vs Control) |
---|---|---|
FLT3-ITD+/NPM1mut | Enhanced cytotoxicity via NPM1c mislocalization | Median OS: NE vs 15.1mo (HR 0.64) [4] |
FLT3-ITD+/DNMT3Amut | Hypersensitivity to FLT3 inhibition | Median OS: 40.4mo vs 9.6mo (HR 0.55) [4] |
FLT3-ITD+ with detectable MRD (cDNA) | Early relapse prediction | Relapse risk increased 4.7-fold [3] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7